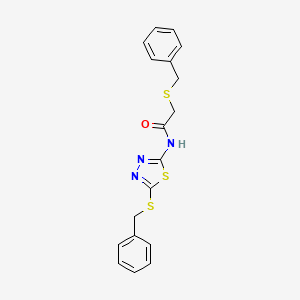

2-(benzylthio)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide

Description

2-(Benzylthio)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide (hereafter referred to as the target compound) is a 1,3,4-thiadiazole derivative characterized by dual benzylthio (-S-CH₂C₆H₅) substituents at positions 2 and 5 of the thiadiazole ring, linked via an acetamide moiety. This compound has been synthesized through nucleophilic substitution reactions involving benzyl mercaptan and halogenated thiadiazole precursors, yielding a white solid with a melting point of 160–162°C and a 79% synthetic yield .

Propriétés

IUPAC Name |

2-benzylsulfanyl-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS3/c22-16(13-23-11-14-7-3-1-4-8-14)19-17-20-21-18(25-17)24-12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUMRSQUHYRIAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(benzylthio)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide is a derivative of thiadiazole that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article synthesizes diverse findings regarding its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following chemical identifiers:

- Molecular Formula : CHNS

- Molecular Weight : 421.993 g/mol

- CAS Number : 618432-04-5

Anticancer Activity

Several studies have investigated the anticancer properties of thiadiazole derivatives, including the target compound. The following table summarizes key findings from various research efforts:

In a study by , derivatives of the target compound showed promising cytotoxicity against breast cancer cells with an IC value of 9 µM, indicating significant potential as an anticancer agent. Furthermore, compounds derived from similar structures demonstrated enhanced activity against various cancer cell lines, suggesting that modifications in the benzyl and thiadiazole moieties could optimize efficacy.

Antibacterial Activity

The antibacterial properties of thiadiazole derivatives have also been explored. A study highlighted that certain derivatives exhibited high activity against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, with potency comparable to established antibiotics like ciprofloxacin . The structure-activity relationship indicated that both the benzyl unit and the sulfur linkage significantly influenced antibacterial efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the benzyl and thiadiazole components are crucial for enhancing biological activity. For instance:

- Substituents on the benzyl group : Varying the substituents on the benzyl ring can dramatically affect both anticancer and antibacterial activities.

- Thiadiazole ring modifications : Alterations to the thiadiazole structure can lead to improved binding affinity and selectivity towards specific biological targets.

Case Studies

- In Vitro Cytotoxicity Assessment : A series of synthesized compounds were tested against multiple human cancer cell lines, including MCF-7 and HeLa. Results indicated that specific substitutions led to significant reductions in cell viability, with some compounds outperforming traditional chemotherapeutics .

- Antibacterial Screening : Compounds were evaluated against a panel of bacterial strains, demonstrating effective inhibition of growth in Gram-positive bacteria. The results suggest that these derivatives could serve as potential leads for developing new antibiotics .

Comparaison Avec Des Composés Similaires

Key Observations :

- The dual benzylthio groups in the target compound confer higher melting points (160–162°C) compared to analogs with single benzylthio and phenoxy groups (e.g., 5m: 135–136°C), likely due to enhanced crystallinity from symmetrical substitution .

- Bulky substituents (e.g., 5e’s phenoxy group) reduce yields (74%) compared to the target compound (79%), possibly due to steric hindrance during synthesis .

Anticancer Activity

Comparisons with close analogs include:

Key Observations :

- Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit potent activity against colon cancer (HT29: IC₅₀ = 12.57 μM), surpassing reference drugs like Imatinib .

- Methoxy-substituted analogs show specificity for prostate (PC3) and neuroblastoma (SKNMC) cells, highlighting substituent-dependent selectivity .

Antimicrobial Activity

Key Observations :

Molecular Interactions and Docking Studies

- π-π Interactions : Benzylthio groups in the target compound likely engage in π-stacking with aromatic residues in kinase domains, as seen in docking studies of analogs .

- Hydrogen Bonding : The acetamide carbonyl may form hydrogen bonds with Akt or tyrosine kinase active sites, analogous to compound 3 in .

- Electrostatic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance binding to hydrophobic pockets via dipole interactions.

Tables and Figures :

- Table 1: Structural and physicochemical comparisons.

- Table 2: Biological activity benchmarks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.